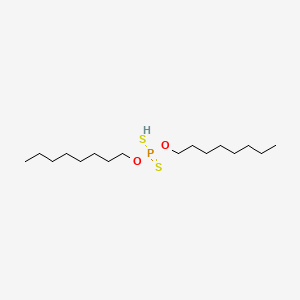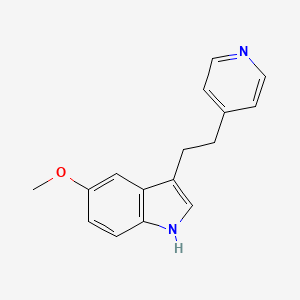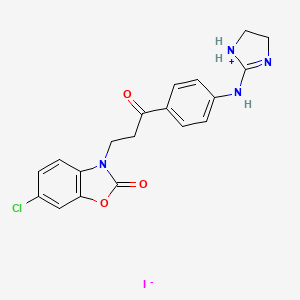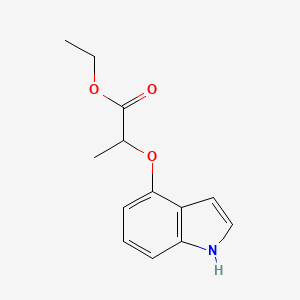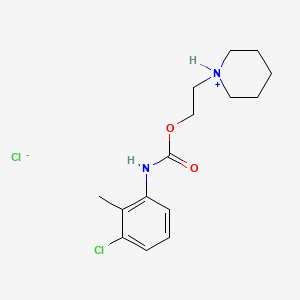
p-Butoxybenzylidene p-hexylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Butoxybenzylidene p-hexylaniline: is an organic compound with the molecular formula C23H31NO and a molecular weight of 337.4983 g/mol . It is a member of the Schiff base family, which are compounds typically formed by the condensation of an amine with an aldehyde or ketone. This compound is known for its liquid crystalline properties, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Butoxybenzylidene p-hexylaniline typically involves the condensation reaction between p-butoxybenzaldehyde and p-hexylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: p-Butoxybenzylidene p-hexylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the Schiff base back to the original amine and aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, alkoxide ions) are commonly employed.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: p-Butoxybenzaldehyde and p-hexylaniline.
Substitution: Substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: p-Butoxybenzylidene p-hexylaniline is widely used in the study of liquid crystals due to its mesogenic properties. It serves as a model compound for understanding the behavior of liquid crystalline materials and their phase transitions .
Biology and Medicine: While specific biological and medicinal applications of this compound are not well-documented, Schiff bases in general are known for their antimicrobial, antifungal, and anticancer properties. Research into similar compounds may provide insights into potential biomedical applications.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including liquid crystal displays (LCDs) and other optoelectronic devices. Its unique properties make it suitable for applications requiring precise control of molecular alignment and optical characteristics .
作用机制
The mechanism of action of p-Butoxybenzylidene p-hexylaniline is primarily related to its ability to form liquid crystalline phases. The compound’s molecular structure allows it to exhibit different conformations depending on temperature and external conditions. These conformational changes are crucial for its function in liquid crystal applications, where the alignment and orientation of molecules determine the material’s optical properties .
相似化合物的比较
- p-Butoxybenzylidene p-heptylaniline
- p-Butoxybenzylidene p-propionyloxyaniline
- p-Methoxybenzylidene p-hexylaniline
Comparison: Compared to similar compounds, p-Butoxybenzylidene p-hexylaniline stands out due to its specific alkyl chain length and butoxy substituent, which influence its liquid crystalline behavior. These structural features contribute to its unique phase transition temperatures and mesogenic properties, making it particularly valuable for certain applications in liquid crystal technology .
属性
CAS 编号 |
111458-12-9 |
|---|---|
分子式 |
C23H31NO |
分子量 |
337.5 g/mol |
IUPAC 名称 |
1-(4-butoxyphenyl)-N-(4-hexylphenyl)methanimine |
InChI |
InChI=1S/C23H31NO/c1-3-5-7-8-9-20-10-14-22(15-11-20)24-19-21-12-16-23(17-13-21)25-18-6-4-2/h10-17,19H,3-9,18H2,1-2H3 |
InChI 键 |
OFIBDXCRLAWBQU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


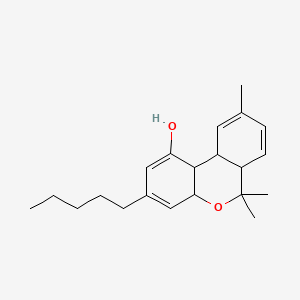


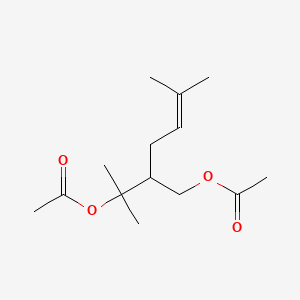
![3-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]propan-1-OL](/img/structure/B13745441.png)
![1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B13745448.png)
